molecular formula C12H13N3O2 B14624042 N-(5-Ethyl-1,2-oxazol-3-yl)-N'-phenylurea CAS No. 55807-73-3

N-(5-Ethyl-1,2-oxazol-3-yl)-N'-phenylurea

Cat. No.: B14624042
CAS No.: 55807-73-3
M. Wt: 231.25 g/mol
InChI Key: ZAHGBDKEZKIJBD-UHFFFAOYSA-N
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Description

N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea: is an organic compound that belongs to the class of urea derivatives. This compound features a unique structure with an oxazole ring substituted with an ethyl group at the 5-position and a phenylurea moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea typically involves the reaction of 5-ethyl-1,2-oxazole-3-carboxylic acid with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the urea moiety, potentially converting it to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and phenylurea moiety can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • N-(5-Ethyl-1,2-oxazol-3-yl)-N,N-dimethylurea
  • (5-Ethyl-1,2-oxazol-3-yl)methanol
  • 2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid

Comparison:

  • N-(5-Ethyl-1,2-oxazol-3-yl)-N,N-dimethylurea: Similar structure but with dimethyl substitution on the urea moiety, which may affect its reactivity and biological activity.
  • (5-Ethyl-1,2-oxazol-3-yl)methanol: Contains a hydroxymethyl group instead of the phenylurea moiety, leading to different chemical properties and applications.
  • 2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid: Features a carboxylic acid group, making it more acidic and suitable for different types of chemical reactions and applications.

N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea stands out due to its unique combination of the oxazole ring and phenylurea moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

55807-73-3

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

1-(5-ethyl-1,2-oxazol-3-yl)-3-phenylurea

InChI

InChI=1S/C12H13N3O2/c1-2-10-8-11(15-17-10)14-12(16)13-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14,15,16)

InChI Key

ZAHGBDKEZKIJBD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NO1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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